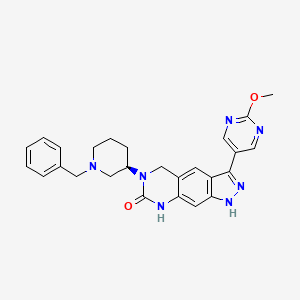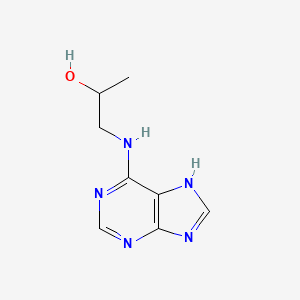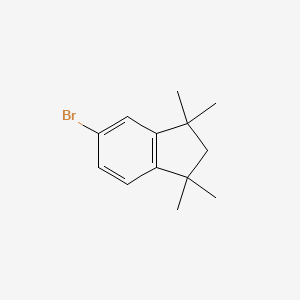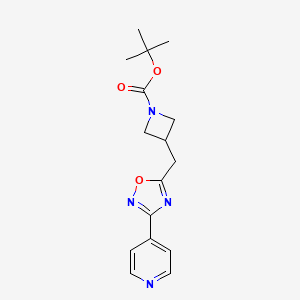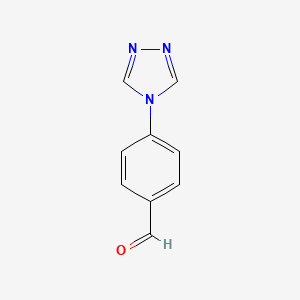![molecular formula C8H21N3O B3323761 2-[Bis(3-aminopropyl)amino]ethanol CAS No. 17002-55-0](/img/structure/B3323761.png)
2-[Bis(3-aminopropyl)amino]ethanol
描述
2-[Bis(3-aminopropyl)amino]ethanol is a chemical compound with the molecular formula C8H21N3O and a molecular weight of 175.27 g/mol. It is commonly used in research and has various applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
2-[Bis(3-aminopropyl)amino]ethanol can be synthesized through several methods. One common approach involves the dicyanoethylation of monoethanolamine followed by catalytic reduction to produce 3,3’-(2-hydroxyethylimino)bis(propylamine). This intermediate is then condensed with a ketone and reduced to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process may include steps such as catalytic hydrogenation and selective cyanoethylation to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[Bis(3-aminopropyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acrylonitrile, ketones, and catalytic hydrogenation agents. Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.
Major Products Formed
Major products formed from reactions involving this compound include various amine derivatives and substituted compounds, depending on the specific reaction pathway and conditions used.
科学研究应用
2-[Bis(3-aminopropyl)amino]ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its interactions with biological systems, including its effects on ion channels and neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a protective agent against cytotoxicity.
Industry: The compound is used in the production of biofuels and other renewable energy sources due to its chemical properties.
作用机制
The precise mechanism of action of 2-[Bis(3-aminopropyl)amino]ethanol is not fully understood. it is believed to involve the formation of hydrogen bonds with target molecules, facilitating interactions that impact the structure and function of these molecules . This mechanism is crucial for its effects on biological systems and its potential therapeutic applications .
相似化合物的比较
Similar Compounds
Bis(3-aminopropyl)amine: This compound has a similar structure but lacks the hydroxyl group present in 2-[Bis(3-aminopropyl)amino]ethanol.
Tris(3-aminopropyl)amine: Another related compound with three aminopropyl groups attached to a central nitrogen atom.
N-(2-Hydroxyethyl)ethylenediamine: This compound has a similar functional group arrangement but differs in the overall structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its hydroxyl group allows for additional hydrogen bonding and interactions, making it valuable in various research and industrial applications.
属性
IUPAC Name |
2-[bis(3-aminopropyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3O/c9-3-1-5-11(7-8-12)6-2-4-10/h12H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGBEGTVYWWXSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN(CCCN)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
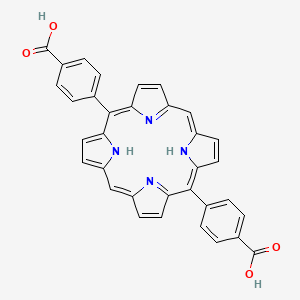
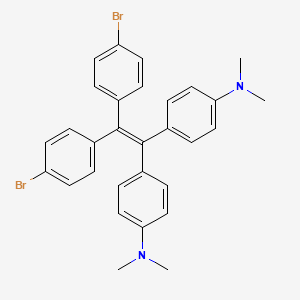

![N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide](/img/structure/B3323700.png)
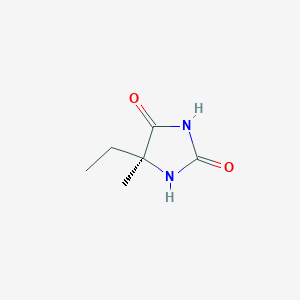
![(S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate](/img/structure/B3323713.png)


